(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolo-pyridine structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. The compound is classified under thiazole derivatives and is recognized for its role as a potential inhibitor of various biological targets, including deubiquitylating enzymes, which are involved in cellular regulation and disease processes.
The compound can be sourced from various chemical suppliers and is classified based on its structural characteristics. It is categorized as a thiazolo[5,4-c]pyridine derivative, which often exhibits unique biochemical interactions due to the presence of both thiazole and pyridine rings. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.
The synthesis of (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yields and purity during synthesis .
The molecular structure of (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide can be represented by the following chemical formula:
The compound features:
The compound can undergo various chemical reactions typical of amides and heterocycles:
These reactions are essential for exploring derivatives with enhanced biological activity .
The mechanism of action for (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide primarily involves interaction with specific biological targets such as enzymes or receptors.
Data from molecular docking studies suggest that this compound has potential antileishmania and antitoxoplasma activities .
Relevant data on these properties are vital for understanding the practical applications of this compound in research and industry .
(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide has several potential scientific applications:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology .
The thiazolo[5,4-c]pyridine scaffold represents a privileged bicyclic heterocyclic system characterized by fusion between thiazole and tetrahydropyridine rings. This architecture confers distinctive physicochemical properties, including moderate lipophilicity (clogP ~3.3), hydrogen-bonding capability via the 2-amino group, and a conjugated system enabling π-stacking interactions with biological targets [3] [8]. The scaffold's canonical SMILES notation (NC1=NC2CCN(CC=2S1)C(=O)C1C=CC=CC=1) reveals three key pharmacophoric elements: the electron-rich thiazole nitrogen, the hydrogen bond-donating 2-amino group, and the bridgehead nitrogen capable of participating in salt-bridge formation [3] [9]. These features facilitate targeted interactions with diverse enzymatic binding sites, particularly kinases and viral reverse transcriptases.
Table 1: Comparative Analysis of Thiazolo-Fused Scaffolds
Scaffold Type | Representative Structure | Key Functional Groups | Bioactivity Relevance |
---|---|---|---|
Thiazolo[5,4-c]pyridine | 6,7-Dihydro-4H-thiazolo[5,4-c]pyridine | 2-Amino, ring nitrogen | Kinase inhibition, CNS modulation |
Thiazolo[4,5-d]pyrimidine | Purine isostere | Variable at 5/7-positions | EGFR inhibition, antiviral |
Thiazolo[5,4-b]pyridine | Linearly fused system | 2-Substituents, pyridine nitrogen | c-KIT inhibition, anticancer |
The constrained boat conformation of the saturated 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]pyridine ring system enhances metabolic stability compared to planar heterocycles, as evidenced by human liver microsome stability studies showing >55% parent compound remaining after 15-minute incubation [7]. This stability profile, combined with synthetic versatility for N5-derivatization (e.g., tert-butyloxycarbonyl-protected intermediates), positions this scaffold as a valuable template for optimizing pharmacokinetic properties in lead compounds targeting central nervous system and oncology indications [7] [9].
2-Aminothiazole derivatives have traversed a significant trajectory in medicinal chemistry since their early applications as antibacterial agents. Their development accelerated with the discovery that 2-aminothiazole-based compounds could overcome resistance in kinase-targeted therapies. Notably, thiazolo[5,4-b]pyridine derivatives emerged as potent c-KIT inhibitors capable of suppressing imatinib-resistant gastrointestinal stromal tumors (GIST). Compound 6r demonstrated 8-fold higher efficacy (IC₅₀ = 4.77 µM) than imatinib against the c-KIT V560G/D816V double mutant through optimized interactions with the ATP-binding domain and activation loop [2].
Structural evolution has yielded diverse bioisosteric variations:
Table 2: Milestones in 2-Aminothiazole-Based Drug Discovery
Era | Therapeutic Focus | Key Structural Innovations | Clinical Impact |
---|---|---|---|
1990-2000 | Antibacterials | Simple 4-aryl substitutions | Broad-spectrum activity against Gram-positive pathogens |
2000-2010 | Kinase inhibitors | Bicyclic fusion with pyridine | Overcoming imatinib resistance in GIST |
2010-Present | Targeted oncology/antivirals | Hybridization with benzamide/sulfonamide | Third-generation EGFR/HIV inhibitors with pan-mutant activity |
Benzamide incorporation into heterocyclic frameworks addresses critical limitations in drug design, particularly enhancing target engagement specificity and modulating physicochemical properties. The benzamide group serves as a versatile bioisostere for endogenous adenine, enabling competitive inhibition of ATP-binding pockets in kinases through a three-point binding motif: (1) carbonyl oxygen forms hydrogen bonds with hinge region residues (e.g., Met793 in EGFR), (2) the aromatic ring engages in hydrophobic stacking with gatekeeper residues, and (3) the N-H group donates hydrogen bonds to catalytic aspartates [10]. This pharmacophoric strategy proved instrumental in developing thiazolo[5,4-b]pyridine-benzamide hybrids exhibiting >50-fold selectivity for mutant EGFR over wild-type isoforms in non-small cell lung cancer models [10].
Synthetic advantages of benzamide integration include:
Table 3: Benzamide-Heterocycle Hybridization Strategies in Drug Design
Hybridization Approach | Representative Compound | Key Interactions | Biological Outcome |
---|---|---|---|
Direct N-alkylation | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(phenyl)methanone | Hydrophobic pocket occupation, hinge region H-bond | c-KIT inhibition (IC₅₀ = 4.77 µM against V560G/D816V) |
Linker-incorporated | (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide (CAS 97817-38-4) | Extended binding to solvent-exposed region | Improved mutant kinase selectivity |
Sulfonamide-bridged | Thiazolo[5,4-b]pyridine-sulfonamide-benzamide | Dual hinge/allosteric binding | Pan-mutant EGFR inhibition |
The evolutionary trajectory of benzamide-heterocycle hybrids culminated in compounds like (E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide, where the conjugated imino bridge extends molecular rigidity, potentially enhancing selectivity for resistance-conferring mutations through optimized spatial occupancy of hydrophobic pockets adjacent to the ATP-binding site.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7